2-(4-Nitrophenyl)-2-oxoethyl 5-bromo-2-hydroxybenzoate
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Overview
Description
2-(4-Nitrophenyl)-2-oxoethyl 5-bromo-2-hydroxybenzoate is an organic compound known for its unique chemical structure and properties. This compound features a nitrophenyl group, a brominated hydroxybenzoate moiety, and an oxoethyl linkage, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Nitrophenyl)-2-oxoethyl 5-bromo-2-hydroxybenzoate typically involves a multi-step process:
Formation of 5-bromo-2-hydroxybenzoic acid: This can be achieved by brominating salicylic acid under controlled conditions.
Esterification: The 5-bromo-2-hydroxybenzoic acid is then esterified with 2-(4-nitrophenyl)-2-oxoethanol in the presence of a dehydrating agent like thionyl chloride or dicyclohexylcarbodiimide (DCC) to form the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale reactors and optimized conditions to ensure high yield and purity. The process would likely include:
Continuous flow reactors: for efficient bromination and esterification.
Automated purification systems: such as chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Nitrophenyl)-2-oxoethyl 5-bromo-2-hydroxybenzoate can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Nucleophilic substitution: Sodium azide (NaN₃) in dimethylformamide (DMF) at elevated temperatures.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.
Hydrolysis: Aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Major Products Formed
From nucleophilic substitution: 2-(4-Nitrophenyl)-2-oxoethyl 5-azido-2-hydroxybenzoate.
From reduction: 2-(4-Aminophenyl)-2-oxoethyl 5-bromo-2-hydroxybenzoate.
From hydrolysis: 5-bromo-2-hydroxybenzoic acid and 2-(4-nitrophenyl)-2-oxoethanol.
Scientific Research Applications
2-(4-Nitrophenyl)-2-oxoethyl 5-bromo-2-hydroxybenzoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-(4-Nitrophenyl)-2-oxoethyl 5-bromo-2-hydroxybenzoate exerts its effects involves:
Molecular targets: It may interact with enzymes or receptors, altering their activity.
Pathways involved: The compound could modulate signaling pathways related to inflammation or microbial growth.
Comparison with Similar Compounds
Similar Compounds
2-(4-Nitrophenyl)-2-oxoethyl 2-hydroxybenzoate: Lacks the bromine atom, which may affect its reactivity and biological activity.
2-(4-Nitrophenyl)-2-oxoethyl 5-chloro-2-hydroxybenzoate: Contains a chlorine atom instead of bromine, potentially altering its chemical properties.
Uniqueness
2-(4-Nitrophenyl)-2-oxoethyl 5-bromo-2-hydroxybenzoate is unique due to the presence of both a nitrophenyl group and a brominated hydroxybenzoate moiety, which confer distinct reactivity and potential biological activities compared to its analogs.
Properties
Molecular Formula |
C15H10BrNO6 |
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Molecular Weight |
380.15 g/mol |
IUPAC Name |
[2-(4-nitrophenyl)-2-oxoethyl] 5-bromo-2-hydroxybenzoate |
InChI |
InChI=1S/C15H10BrNO6/c16-10-3-6-13(18)12(7-10)15(20)23-8-14(19)9-1-4-11(5-2-9)17(21)22/h1-7,18H,8H2 |
InChI Key |
VVVGQYJQSKZHMA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)COC(=O)C2=C(C=CC(=C2)Br)O)[N+](=O)[O-] |
Origin of Product |
United States |
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